![molecular formula C10H13NO2 B1594052 Propyl N-phenylcarbamate CAS No. 5532-90-1](/img/structure/B1594052.png)
Propyl N-phenylcarbamate
Overview
Description
Propyl N-phenylcarbamate, also known as propyl phenylcarbamate, is an organic compound with the molecular formula C10H13NO2. It is a carbamate ester derived from the reaction of phenyl isocyanate and propanol. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl N-phenylcarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with propanol in the presence of a catalyst. The reaction typically occurs at room temperature and yields the desired carbamate ester. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the carbamate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene-free processes to ensure safety and environmental compliance. One such method includes the reaction of dimethyl carbonate with phenylamine in the presence of a catalyst. This method is advantageous due to its high yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Propyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and ureas.
Reduction: Reduction reactions can convert the carbamate ester into amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted carbamates, ureas, and amines. These products have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
In the realm of chemistry, Propyl N-phenylcarbamate serves as an important intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including:
- Oxidation : Converts to corresponding carbamates and ureas.
- Reduction : Transforms into amines.
- Substitution : The phenyl group can undergo electrophilic substitution reactions.
Reaction Type | Major Products Formed | Common Reagents |
---|---|---|
Oxidation | Carbamates, Ureas | Hydrogen peroxide, Potassium permanganate |
Reduction | Amines | Lithium aluminum hydride |
Substitution | Substituted Carbamates | Bromine, Chlorine |
Biology
Research has identified this compound's potential as a selective herbicide. Studies indicate that it effectively controls weedy grasses and broadleaf species by disrupting microtubule organization in plant cells. For instance, research on Nicotiana sylvestris demonstrated that this compound does not depolymerize microtubules but damages microtubule organizing centers (MTOCs), leading to abnormal cell division spindles .
Medicine
The compound has also been explored for its potential contraceptive effects due to its influence on meiotic maturation in oocytes. A study indicated that exposure to this compound could disrupt meiotic spindle formation in mouse oocytes, which may have implications for reproductive health research .
Industrial Applications
In industrial contexts, this compound is utilized in producing polymers and materials with tailored properties. It contributes to creating materials that exhibit high thermal stability and biodegradability, making it valuable in developing sustainable materials.
Case Study 1: Herbicidal Efficacy
A study conducted on the herbicidal efficacy of this compound revealed its effectiveness against quackgrass rhizomes. The research demonstrated that specific application rates resulted in significant destruction of rhizomes, showcasing its potential as a selective herbicide .
Case Study 2: Oocyte Maturation
In a controlled laboratory setting, researchers exposed ovulated mouse oocytes to this compound to observe meiotic spindle disruption. The results indicated that treatment led to the extrusion of polar bodies and the formation of androgenetic haploid embryos, providing insights into reproductive biology and potential contraceptive applications .
Mechanism of Action
The mechanism of action of propyl N-phenylcarbamate involves its interaction with cellular components. In plants, it disrupts the mitotic spindle, leading to blocked metaphases and multinucleate cells. This disruption is similar to the effects of colchicine, a known mitotic inhibitor . The compound’s herbicidal activity is attributed to its ability to interfere with cell division, ultimately inhibiting plant growth .
Comparison with Similar Compounds
Propyl N-phenylcarbamate can be compared with other carbamate esters, such as:
Isothis compound: Known for its use as a selective herbicide.
Ethyl N-phenylcarbamate: Exhibits similar chemical properties but with different applications in antifungal activities.
Methyl N-phenylcarbamate: Used in the synthesis of various organic compounds and polymers.
The uniqueness of this compound lies in its specific applications and the efficiency of its synthesis methods, which offer high yields and minimal by-products .
Biological Activity
Propyl N-phenylcarbamate, also known as isothis compound (IPC), is a compound that has garnered attention for its biological activities, particularly in agricultural applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various organisms, and relevant case studies.
Chemical Structure and Properties
This compound is a member of the carbamate family, characterized by its phenyl group attached to a carbamate functional group. Its chemical structure can be represented as follows:
The biological activity of this compound primarily involves its effects on microtubules and microtubule-organizing centers (MTOCs) in plant cells. Research indicates that IPC does not depolymerize microtubules but instead causes significant damage to MTOCs, leading to fragmentation and abnormal spindle formation during cell division. This was demonstrated in studies involving Nicotiana sylvestris , where IPC treatment resulted in observable morphological changes in mitotic structures .
Biological Activity Overview
Case Studies
-
Effects on Plant Cells
- A study conducted on Nicotiana sylvestris revealed that IPC treatment at a concentration of 30 μM led to significant MTOC fragmentation and abnormal spindle formation. The results indicated that IPC could be detrimental to plant cell division processes, particularly in species sensitive to its action .
- Metabolic Pathways in Mammals
- Reproductive Toxicology
Properties
IUPAC Name |
propyl N-phenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZXCXBFZLLQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203884 | |
Record name | Propyl N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5532-90-1 | |
Record name | Propyl N-phenylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl phenylcarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propyl N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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